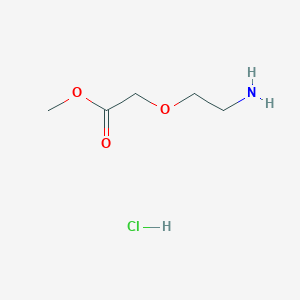

Methyl 2-(2-aminoethoxy)acetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-aminoethoxy)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDABUTOIEKNAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-80-4 | |

| Record name | methyl 2-(2-aminoethoxy)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-aminoethoxy)acetate hydrochloride

Abstract

Methyl 2-(2-aminoethoxy)acetate hydrochloride is a bifunctional molecule of significant interest in pharmaceutical and bioconjugation chemistry. It serves as a versatile hydrophilic linker, enhancing the solubility and pharmacokinetic properties of complex biomolecules such as antibody-drug conjugates (ADCs).[1] This guide provides a detailed, three-step synthetic pathway for its preparation, beginning with the widely available starting material, 2-(2-aminoethoxy)ethanol. The synthesis employs a robust N-Boc protection strategy, followed by an etherification via Williamson synthesis, and concludes with an acidic deprotection to yield the target compound as a stable hydrochloride salt. This document is intended for researchers and drug development professionals, offering not just a protocol, but also the underlying chemical principles and strategic considerations for each step.

Rationale and Strategic Overview

The synthesis of a molecule containing both a reactive amine and a hydroxyl group requires a strategic approach to avoid undesirable side reactions, such as self-polymerization or competitive reactions. The chosen pathway is designed for high selectivity, efficiency, and scalability.

The core strategy involves three key stages:

-

Amine Protection: The primary amine of 2-(2-aminoethoxy)ethanol is significantly more nucleophilic than its hydroxyl group. To ensure that the subsequent alkylation occurs exclusively at the oxygen atom, the amine is first "masked" with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is ideal due to its stability in basic conditions (required for the next step) and its facile removal under acidic conditions.[2][3][4]

-

Etherification and Ester Formation: With the amine protected, the free hydroxyl group is deprotonated using a strong base, sodium hydride (NaH), to form a highly reactive alkoxide. This nucleophile then undergoes a Williamson ether synthesis with methyl chloroacetate. This single, efficient step constructs the core carbon-oxygen backbone and simultaneously installs the desired methyl ester functionality.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. Treatment with hydrochloric acid in an anhydrous solvent achieves this cleanly.[5] The acidic conditions cleave the Boc group, releasing carbon dioxide and isobutylene, and concurrently protonate the liberated primary amine to form the stable, crystalline hydrochloride salt, which facilitates isolation and improves handling and storage.

Overall Synthetic Scheme

Caption: Overall three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (2)

This initial step protects the primary amine of 2-(2-aminoethoxy)ethanol using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically high-yielding and proceeds under mild conditions.

-

Materials:

-

2-(2-aminoethoxy)ethanol (1 equiv.)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-(2-aminoethoxy)ethanol.

-

Dissolve the starting material in dichloromethane (approx. 0.5 M concentration).

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting product, tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, is often a colorless oil of sufficient purity for the next step. A reported synthesis following a similar procedure achieved a quantitative yield.[6]

-

Step 2: Synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate (3)

This step involves the formation of the ether linkage via a Williamson ether synthesis. The use of sodium hydride requires strict anhydrous conditions and careful handling.

-

Materials:

-

tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1 equiv.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl chloroacetate (1.1 equiv.)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a dropping funnel.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Add methyl chloroacetate dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester as a colorless oil.

-

Step 3: Synthesis of this compound (4)

This final step removes the Boc protecting group and forms the hydrochloride salt in a single operation.

-

Materials:

-

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate (1 equiv.)

-

4M HCl in 1,4-dioxane (5-10 equiv.)

-

Diethyl ether

-

-

Protocol:

-

Dissolve the purified intermediate from Step 2 in a minimal amount of a suitable solvent if necessary (e.g., ethyl acetate or methanol), although direct addition of the HCl solution is often sufficient.

-

To the stirred solution at room temperature, add the 4M HCl in dioxane solution.

-

Stir the reaction at room temperature for 1-3 hours. The deprotection mechanism involves protonation of the carbamate, leading to the loss of the stable tert-butyl cation and subsequent decomposition of the carbamic acid to CO₂ and the free amine.[3]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.

-

Quantitative Data Summary

The following table provides an overview of the key quantitative parameters for the synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Temp. | Time | Expected Yield |

| 1 | N-Boc Protection | 2-(2-aminoethoxy)ethanol | Boc₂O | 1 : 1.05 | RT | 2-4 h | >95% |

| 2 | Etherification | N-Boc-protected alcohol | NaH, Methyl Chloroacetate | 1 : 1.2 : 1.1 | 0°C to RT | 12-16 h | 70-85% |

| 3 | Deprotection | N-Boc-protected ester | 4M HCl in Dioxane | 1 : 5-10 | RT | 1-3 h | >90% |

Experimental Workflow Visualization

The laboratory process can be visualized as a continuous flow from one key operation to the next.

Caption: Flowchart of the key laboratory operations.

Conclusion

The described three-step synthesis provides a reliable and efficient method for producing this compound. By employing a standard Boc protection-alkylation-deprotection sequence, this guide offers a clear and reproducible pathway for accessing this valuable chemical linker. The strategic choices, including the use of a robust protecting group and a classic etherification reaction, ensure high yields and purity, making this protocol suitable for both academic research and process development in the pharmaceutical industry.

References

- Title: Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)

-

Title: How should I deprotect Boc-amino group without breaking ester bond? Source: ResearchGate URL: [Link]

- Title: Preparation method of [2-[1-(Fmoc-amino)

-

Title: How can we do the deprotection of boc-amino acids using hcl ? Source: ResearchGate URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

- Title: Synthesis route of [2-[2-(Fmoc-amino)

-

Title: Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid Source: Eureka | Patsnap URL: [Link]

- Title: Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)

-

Title: 2-(2-Boc-aminoethoxy)ethanol Source: PubChem URL: [Link]

-

Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

-

Title: Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride Source: MySkinRecipes URL: [Link]

- Title: Preparation method of 2-(2-(2-aminoethoxy) ethoxy)

-

Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC - NIH URL: [Link]

-

Title: EXPERIMENTAL PROCEDURES Source: Beilstein Journals URL: [Link]

-

Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group Source: PubMed URL: [Link]3261/)

Sources

- 1. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride [myskinrecipes.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-BOC-AMINOETHOXY)ETHANOL | 139115-91-6 [chemicalbook.com]

An In-Depth Technical Guide to Methyl 2-(2-aminoethoxy)acetate Hydrochloride: A Bifunctional Linker for Advanced Bioconjugation

Foreword: Unveiling a Versatile Molecular Tool

In the landscape of modern drug development, particularly in the realm of targeted therapeutics such as antibody-drug conjugates (ADCs), the role of linker molecules is paramount. These are not mere spacers but critical components that influence solubility, stability, pharmacokinetics, and the overall efficacy of the conjugate. This guide provides a comprehensive technical overview of Methyl 2-(2-aminoethoxy)acetate hydrochloride, a short-chain, hydrophilic, and bifunctional linker. While extensive experimental data for this specific molecule is not broadly published, this document synthesizes available information, draws logical inferences from closely related analogs, and presents field-proven methodologies to offer a holistic understanding of its properties and applications for researchers, chemists, and drug development professionals.

Molecular Identity and Physicochemical Profile

This compound is a salt of a short-chain amino-PEG ester. Its structure features a terminal primary amine, which is protonated in the hydrochloride form, and a methyl ester. The ethoxy moiety imparts hydrophilicity, a crucial attribute for its applications in bioconjugation.

Structural and Chemical Data

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₅H₁₂ClNO₃ | - |

| Molecular Weight | 169.61 g/mol | - |

| CAS Number | Not explicitly assigned; free base is 215172-88-6 | - |

Predicted and Analog-Derived Physicochemical Properties

| Property | Predicted/Analog Value | Rationale/Remarks |

| Appearance | White crystalline powder | Based on the appearance of similar amino acid hydrochlorides like Glycine methyl ester hydrochloride.[1] |

| Melting Point | Expected to be in the range of 150-180 °C (dec.) | Glycine methyl ester hydrochloride has a melting point of 167-178 °C (decomposes).[1] The presence of the ethoxy group might slightly alter this. |

| Solubility | Highly soluble in water; soluble in methanol. | The hydrochloride salt form and the hydrophilic ethoxy group suggest high aqueous solubility. Glycine methyl ester hydrochloride is highly soluble in water (>1000 g/L at 20°C).[2] |

| pKa | ~7-8 (for the primary amine) | The pKa of the ammonium group in similar small molecules typically falls in this range. This is a critical parameter for bioconjugation reactions. |

The Role as a Bifunctional Linker in Bioconjugation

The true utility of this compound lies in its bifunctional nature, enabling the covalent linkage of two different molecules. The primary amine and the methyl ester serve as reactive handles for orthogonal conjugation strategies.

The Hydrophilic Advantage in Antibody-Drug Conjugates (ADCs)

Many potent cytotoxic agents used as payloads in ADCs are hydrophobic. This inherent hydrophobicity can lead to several challenges, including aggregation of the ADC, which can trigger rapid clearance from circulation and potential immunogenicity.[3] The incorporation of hydrophilic linkers is a proven strategy to counteract these effects.[4][5]

The ethoxy group in this compound provides a discrete hydrophilic element that can:

-

Improve Solubility: Enhance the overall aqueous solubility of the ADC, reducing the propensity for aggregation.[3]

-

Enhance Pharmacokinetics: By minimizing aggregation, the ADC can have a longer circulation half-life, allowing for greater accumulation in the target tumor tissue.[3]

-

Enable Higher Drug-to-Antibody Ratios (DAR): The hydrophilicity of the linker can help to mitigate the aggregation issues that can arise with higher DARs, potentially leading to more potent ADCs.[5]

The following diagram illustrates the conceptual role of a hydrophilic linker in an ADC.

Caption: Role of a hydrophilic linker in an ADC.

Synthesis and Chemical Reactivity

Proposed Synthesis Workflow

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[6][7][8][9][10] The following is a proposed, field-proven protocol for the synthesis of this compound from 2-(2-aminoethoxy)acetic acid.

Experimental Protocol: Synthesis via Thionyl Chloride Method

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute methanol.

-

Acidification: Cool the methanol in an ice bath (0 °C). Slowly add thionyl chloride dropwise with vigorous stirring. This exothermic reaction forms methyl sulfite and HCl in situ, which will catalyze the esterification.

-

Addition of Starting Material: Once the addition of thionyl chloride is complete, add 2-(2-aminoethoxy)acetic acid to the cold solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product will precipitate out of the solution.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the crystals with a cold, non-polar solvent like diethyl ether or tert-butyl methyl ether to remove any residual impurities.[6]

-

Drying: Dry the resulting white crystalline solid under vacuum to yield this compound.

The following diagram outlines the synthesis workflow.

Caption: Proposed synthesis workflow.

Reactivity and Bioconjugation Applications

The two functional groups of this compound allow for a variety of conjugation strategies.

-

Primary Amine: The primary amine is a potent nucleophile (in its deprotonated form) and can react with various electrophilic species. A common application is the reaction with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[11][][13][14] This is a widely used method for labeling proteins and other biomolecules.[11][][13][14] The optimal pH for this reaction is typically between 7.2 and 8.5 to ensure that a sufficient amount of the amine is deprotonated while minimizing hydrolysis of the NHS ester.[][14]

-

Methyl Ester: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated (e.g., with EDC/NHS) to react with primary amines on another molecule, forming an amide bond. Alternatively, the ester can undergo aminolysis with a primary or secondary amine, although this reaction is generally less efficient than the NHS ester-amine reaction.

The following diagram illustrates a typical bioconjugation reaction using the primary amine of the linker.

Caption: Bioconjugation via NHS ester reaction.

Spectral Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

-

A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.

-

A triplet for the methylene protons adjacent to the amine (-CH₂-NH₃⁺) at approximately 3.2-3.4 ppm.

-

A triplet for the methylene protons adjacent to the ether oxygen (-O-CH₂-) at approximately 3.8-4.0 ppm.

-

A singlet for the methylene protons between the ether oxygen and the carbonyl group (-O-CH₂-CO-) at approximately 4.1-4.2 ppm.

-

A broad singlet for the ammonium protons (-NH₃⁺) at a variable chemical shift, typically downfield.

For comparison, the ¹H NMR spectrum of Glycine methyl ester hydrochloride shows a singlet for the methyl ester protons at ~3.92 ppm and a singlet for the α-protons at ~4.03 ppm.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals for the carbon atoms:

-

The methyl ester carbon (-OCH₃) at ~52-54 ppm.

-

The methylene carbon adjacent to the amine (-CH₂-NH₃⁺) at ~40-42 ppm.

-

The methylene carbon adjacent to the ether oxygen (-O-CH₂-) at ~68-70 ppm.

-

The methylene carbon between the ether oxygen and the carbonyl group (-O-CH₂-CO-) at ~70-72 ppm.

-

The carbonyl carbon of the ester (C=O) at ~170-172 ppm.

For comparison, the ¹³C NMR spectrum of Glycine methyl ester hydrochloride shows signals at approximately 168.8 ppm (C=O), 53.5 ppm (-OCH₃), and 40.2 ppm (α-carbon).[10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands:

-

A broad band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium group.

-

A strong C=O stretching band for the ester at ~1740-1750 cm⁻¹.

-

C-O stretching bands for the ether and ester functionalities in the region of 1000-1300 cm⁻¹.

-

N-H bending vibrations around 1500-1600 cm⁻¹.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected molecular ion would be for the free base [M+H]⁺ at m/z 134.08.

Conclusion and Future Perspectives

This compound is a valuable bifunctional linker for researchers and professionals in drug development and bioconjugation. Its simple, discrete structure combined with its inherent hydrophilicity makes it an attractive component for the construction of complex biomolecules, particularly in the design of next-generation antibody-drug conjugates with improved physicochemical properties. While a comprehensive experimental characterization of this specific molecule is yet to be widely published, the principles outlined in this guide, based on established chemical reactivity and data from close analogs, provide a solid foundation for its synthesis, characterization, and application. As the field of bioconjugation continues to evolve, the demand for well-defined, hydrophilic linkers like this compound is expected to grow, further solidifying its role as a key enabling tool in the development of targeted therapies.

References

- The Pivotal Role of Hydrophilic Linkers in Antibody-Drug Conjugates: A Compar

- The role of hydrophilic linkers in next-generation antibody-drug conjugates. (2026). Journal of Controlled Release.

- Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica.

- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (2025). BenchChem.

- Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimide Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers. (2017).

- NHS Esters for Antibody Labeling. BOC Sciences.

- Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release.

- Synthesis of L-amino acid methyl ester hydrochlorides (4-7). International Journal of Current Research and Review.

- Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers in Drug Discovery.

- Glycine methyl ester hydrochloride. Chem-Impex.

- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Semantic Scholar.

- Method for producing amino acid ester hydrochloride. (2009).

- The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modific

- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). PMC - NIH.

- Glycine methyl ester 99 5680-79-5. Sigma-Aldrich.

- 5680-79-5 Cas No. | Glycine methyl ester hydrochloride. Apollo Scientific.

- Glycine methyl ester hydrochloride. SpectraBase.

- Glycine methyl ester hydrochloride CAS#: 5680-79-5.

- Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755. PubChem - NIH.

- 5680-79-5, Glycine methyl ester hydrochloride Formula. ECHEMI.

- Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry.

- Glycine methyl ester hydrochloride(5680-79-5)IR1. ChemicalBook.

- Glycine methyl ester hydrochloride(5680-79-5) 13C NMR spectrum. ChemicalBook.

- Glycine methyl ester hydrochloride - Optional[

- Glycine methyl ester | C3H7NO2 | CID 69221. PubChem - NIH.

- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254591).

- Methyl 2-(2-(2-aminoethoxy)ethoxy)

- Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride.

- 208647-74-9|Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)

- 741235-80-3|Methyl 2-(2-(2-aminoethoxy)ethoxy)

- Methyl 2-(2-aminoethoxy)-2-phenoxyacetate | C11H15NO4 | CID 174258795. PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pianetachimica.it [pianetachimica.it]

- 7. ijcrr.com [ijcrr.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. lumiprobe.com [lumiprobe.com]

"spectral data for Methyl 2-(2-aminoethoxy)acetate hydrochloride NMR"

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical ¹H and ¹³C NMR spectra, elucidates the structural reasoning behind the predicted chemical shifts and coupling patterns, and provides a robust, field-proven protocol for the acquisition of high-quality experimental data. This guide is designed to be a self-validating system, grounding its predictions and methodologies in the fundamental principles of NMR spectroscopy and referencing authoritative standards.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring an ester, an ether, and a primary amine, the latter of which is protonated as a hydrochloride salt. This structure makes it a valuable building block in pharmaceutical synthesis and bioconjugation. Understanding its precise structure and purity is critical, and NMR spectroscopy is the definitive tool for this purpose.

The molecular structure, with IUPAC numbering for NMR assignment, is presented below. The protonation of the amine group to form an ammonium salt significantly influences the electronic environment and, consequently, the NMR spectrum.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals. The rationale for the predicted chemical shifts (δ), multiplicities, and integrations is detailed below. The spectrum is assumed to be recorded in Deuterium Oxide (D₂O), a common solvent for hydrochloride salts.

Causality Behind Predictions:

-

Electronegativity: Protons closer to electronegative atoms (O, N⁺) are deshielded and appear at a higher chemical shift (downfield). The positively charged nitrogen (N⁺H₃) has a strong deshielding effect.

-

Inductive Effect: The electron-withdrawing effect of the ester and ether functionalities decreases with distance, influencing the chemical shifts of adjacent methylene groups.

-

Spin-Spin Coupling: Protons on adjacent carbons that are chemically non-equivalent will split each other's signals into multiplets. The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of neighboring equivalent protons.[1] The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).[2]

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-a (-O-CH₂ -C=O) | ~ 4.30 | Singlet (s) | 2H | Adjacent to an ester carbonyl and an ether oxygen, resulting in significant deshielding. No adjacent protons to couple with, hence a singlet. |

| H-b (-O-CH₂ -CH₂-N⁺) | ~ 3.90 | Triplet (t) | 2H | Deshielded by the adjacent ether oxygen. Coupled to the two H-c protons, resulting in a triplet (2+1=3). |

| H-c (-CH₂-CH₂ -N⁺) | ~ 3.40 | Triplet (t) | 2H | Strongly deshielded by the adjacent positively charged nitrogen atom. Coupled to the two H-b protons, resulting in a triplet (2+1=3). |

| H-d (-O-CH₃ ) | ~ 3.75 | Singlet (s) | 3H | Protons of the methyl ester group. Deshielded by the adjacent oxygen. No adjacent protons, hence a singlet. |

| H-e (N⁺H₃ ) | ~ 8.0 - 9.0 (or exchanged) | Broad Singlet (br s) | 3H | Amine protons are acidic and may exchange with D₂O, causing the signal to disappear or become very broad. In a non-exchanging solvent like DMSO-d₆, this signal would be prominent and broad. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Causality Behind Predictions:

-

Hybridization and Electronegativity: The sp²-hybridized carbonyl carbon (C1) will be the most downfield. Carbons bonded to highly electronegative oxygen atoms (C2, C4, C5) will also be significantly deshielded. The carbon adjacent to the protonated nitrogen (C3) will also be shifted downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Carbon Label | Predicted δ (ppm) | Rationale |

|---|---|---|

| C1 (C=O) | ~ 172 | Carbonyl carbon of the ester group, typically found in this downfield region. |

| C2 (-O-C H₂-C=O) | ~ 68 | Methylene carbon deshielded by both the ether oxygen and the ester group. |

| C3 (-C H₂-CH₂-N⁺) | ~ 66 | Methylene carbon deshielded by the ether oxygen and, to a lesser extent, the ammonium group. |

| C4 (-CH₂-C H₂-N⁺) | ~ 39 | Methylene carbon deshielded by the adjacent positively charged nitrogen. |

| C5 (-O-C H₃) | ~ 53 | Methyl carbon of the ester group, deshielded by the attached oxygen. |

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure, a suite of 2D NMR experiments should be employed. These experiments provide through-bond correlation information, validating the assignments made from 1D spectra.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the number of hydrogens attached to each carbon.[3] For the target molecule, the DEPT-135 spectrum would show:

-

Positive Signals: C5 (CH₃)

-

Negative Signals: C2, C3, C4 (all CH₂ groups)

-

Absent Signals: C1 (quaternary carbonyl carbon)

-

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For this compound, the COSY spectrum would reveal a crucial cross-peak connecting the signals of H-b (~3.90 ppm) and H-c (~3.40 ppm), confirming the -CH₂-CH₂- connectivity.[5]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[6] This is the most powerful experiment for definitive C-H assignment. The expected correlations are:

-

H-a (~4.30 ppm) ↔ C2 (~68 ppm)

-

H-b (~3.90 ppm) ↔ C3 (~66 ppm)

-

H-c (~3.40 ppm) ↔ C4 (~39 ppm)

-

H-d (~3.75 ppm) ↔ C5 (~53 ppm)

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular skeleton, especially around quaternary centers.[7] Key expected correlations include:

-

H-a to C1 and C3

-

H-d to C1

-

H-c to C3

-

Experimental Protocol for High-Quality NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-resolution NMR spectra of this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Solvent Selection:

-

Primary Choice: Deuterium oxide (D₂O) is the recommended solvent due to the high polarity and salt nature of the analyte. The ammonium protons (N⁺H₃) will exchange with deuterium, leading to their signal disappearance and the appearance of a HOD signal.

-

Alternative: DMSO-d₆ can also be used and will prevent the exchange of the N⁺H₃ protons, allowing for their observation. However, the residual water peak in DMSO-d₆ can be large.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O).[9]

-

Ensure the sample is fully dissolved. Gentle vortexing may be required. The solution must be homogeneous and free of any particulate matter.[10]

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any dust or microparticulates, a small plug of cotton or glass wool can be placed in the pipette.[11]

-

-

Instrumental Setup and Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal and narrow spectral lines.

-

¹H Acquisition: Acquire a standard 1D proton spectrum. Typical parameters on a 500 MHz spectrometer would be: 16-32 scans, a relaxation delay (d1) of 1-2 seconds, and a spectral width covering 0-12 ppm.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be necessary (e.g., 1024 or more, depending on concentration). A relaxation delay of 2 seconds is standard.

-

2D Experiments: If required, run standard COSY, HSQC, and/or DEPT-135 experiments using the manufacturer's pre-defined parameter sets.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.[12]

-

Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to ensure the baseline is flat.

-

Calibrate the chemical shift axis. For D₂O, the residual HOD peak can be referenced to δ 4.79 ppm. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and advanced 2D correlation data serve as a reliable benchmark for researchers working with this compound. The detailed experimental protocol ensures that high-quality, reproducible data can be acquired. By combining the predictive analysis with the rigorous experimental methodology outlined herein, scientists can confidently perform structural verification and purity assessment of this important chemical intermediate.

References

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

CF NMR CEITEC. (n.d.). COSY (COrrelation Spectroscopy). Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is COSY Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubChem. Retrieved from [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Fiveable. (n.d.). HSQC Definition. Retrieved from [Link]

-

Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry. Retrieved from [Link]

-

CF NMR CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). HMBC Spectroscopy Overview. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]

-

NMR Wiki. (2011). 2D HMBC. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. youtube.com [youtube.com]

Solubility of Methyl 2-(2-aminoethoxy)acetate Hydrochloride in Organic Solvents: A Physicochemical and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-aminoethoxy)acetate hydrochloride is a bifunctional molecule of significant interest in pharmaceutical sciences, particularly in the realm of bioconjugation and as a linker in drug delivery systems.[1] Its utility is profoundly influenced by its solubility characteristics, which dictate its handling, reaction conditions, and formulation possibilities. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. It navigates the underlying physicochemical principles, offers a qualitative solubility profile based on chemical theory, and presents a detailed experimental protocol for precise solubility determination. Furthermore, it delivers expert insights into solvent selection for various research and development applications.

Introduction: The Significance of Solubility for this compound

This compound is an amino acid ester derivative featuring a hydrophilic ethylene glycol linker.[1] This structure imparts a dual character to the molecule: the hydrochloride salt of the primary amine provides aqueous solubility and stability, while the methyl ester and the ether linkages offer potential for interaction with organic media.[1][2] Understanding and manipulating the solubility of this compound is paramount for its effective use in:

-

Homogeneous Reaction Chemistry: Achieving a dissolved state in a suitable organic solvent is often a prerequisite for efficient and reproducible chemical reactions, such as peptide coupling or derivatization.

-

Purification and Crystallization: The selection of an appropriate solvent system is critical for the purification of the compound through techniques like recrystallization, where solubility and insolubility at different temperatures are exploited.

-

Formulation Development: For therapeutic applications, the solubility of this molecule in pharmaceutically acceptable solvents is a key determinant of its delivery profile and bioavailability.[3][4]

Given its ionic nature as a hydrochloride salt, this compound is expected to exhibit limited solubility in non-polar organic solvents.[2] This guide will delve into the factors governing this behavior and provide strategies to modulate its solubility.

Theoretical Framework: Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental guiding principle.[5][6] For this compound, the following factors are of primary importance:

-

Ionic Nature: As a hydrochloride salt, the compound exists in an ionic form in the solid state and in polar solvents. The strong electrostatic interactions within the crystal lattice require a solvent with a high dielectric constant to effectively solvate the ions and overcome the lattice energy.

-

Solvent Polarity: Polar solvents, such as water and short-chain alcohols, are generally effective at dissolving ionic compounds.[6] They possess dipole moments that can interact favorably with the charged amine hydrochloride and the polar ester and ether functionalities. Non-polar solvents, like hydrocarbons, lack these favorable interactions and are poor solvents for this compound.[2]

-

Hydrogen Bonding: The presence of hydrogen bond donors (the ammonium group) and acceptors (the ether oxygens and the carbonyl group of the ester) in the molecule allows for strong hydrogen bonding interactions with protic solvents like alcohols and water.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with higher temperatures.[5][7] This can be leveraged to achieve higher concentrations in a given solvent.

-

Conversion to Free Base: A common and highly effective strategy to enhance solubility in less polar organic solvents is to convert the hydrochloride salt to its free amine form.[2][8][9] This is typically achieved by neutralization with a mild base, which removes the ionic charge and renders the molecule more lipophilic.

Predicted Qualitative Solubility Profile

| Solvent | Polarity (Dielectric Constant) | Solvent Type | Predicted Solubility of Hydrochloride Salt | Predicted Solubility of Free Amine | Rationale |

| Water | 78.5 | Polar Protic | Soluble | Soluble | Highly polar, capable of strong hydrogen bonding and solvating ions. |

| Methanol | 32.7 | Polar Protic | Soluble to Moderately Soluble | Soluble | Polar protic solvent, good for dissolving ionic species.[2] |

| Ethanol | 24.5 | Polar Protic | Slightly Soluble | Moderately Soluble | Less polar than methanol, resulting in lower solubility of the salt.[2] |

| Isopropanol | 19.9 | Polar Protic | Sparingly Soluble | Slightly Soluble | Reduced polarity further limits solubility. |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Insoluble | Soluble | The ionic salt is insoluble, but the more lipophilic free amine is readily soluble.[2][8] |

| Ethyl Acetate | 6.0 | Polar Aprotic | Insoluble | Soluble | A common solvent for extracting the free base form of amino acid esters.[8] |

| Diethyl Ether | 4.3 | Non-polar | Insoluble | Moderately Soluble | Low polarity makes it a poor solvent for the salt, but suitable for the free base.[2] |

| Hexanes | 1.9 | Non-polar | Insoluble | Insoluble | Highly non-polar, unsuitable for both the salt and the moderately polar free amine.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique.

-

Volumetric flasks and pipettes

4.2. Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

4.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[10] Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature to let the undissolved solid settle. For more effective separation, centrifuge the vials.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, a syringe filter can be used.

-

Dilution: Immediately and accurately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved solute.

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours).[10] Equilibrium is confirmed when the measured concentrations from consecutive time points are consistent.

Solvent Selection and Application Insights

The choice of an organic solvent is dictated by the intended application. The following provides guidance for common scenarios in research and development.

5.1. For Chemical Reactions (e.g., Acylation, Peptide Coupling)

For reactions involving the amine group, it is often necessary to use the free base form of this compound.

-

Procedure:

-

Dissolve or suspend the hydrochloride salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[8]

-

Add a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and generate the free amine in situ.[8]

-

The resulting solution/suspension containing the free amine can then be used directly in the subsequent reaction step.

-

5.2. For Purification by Recrystallization

Recrystallization requires a solvent system in which the compound is sparingly soluble at room temperature but significantly more soluble at an elevated temperature.

-

Solvent Screening: A good starting point would be to test polar protic solvents like ethanol or isopropanol, or solvent mixtures such as methanol/diethyl ether.

-

General Procedure:

-

Dissolve the crude compound in a minimal amount of the chosen solvent at its boiling point.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to induce crystallization.

-

Collect the purified crystals by filtration.

-

5.3. Decision-Making Diagram for Solvent Selection

Caption: Solvent Selection Framework.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong predictive understanding can be derived from fundamental chemical principles. Its nature as a hydrochloride salt dictates high polarity and a preference for polar protic solvents. For applications in less polar organic media, conversion to the free amine is a standard and effective strategy. The experimental protocol detailed herein provides a robust framework for researchers to determine precise solubility values, enabling informed decisions in synthesis, purification, and formulation. This guide serves as a valuable resource for unlocking the full potential of this versatile chemical entity in drug development and beyond.

References

-

MySkinRecipes. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Available from: [Link]

-

SciELO. Article. Available from: [Link]

-

PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

BYJU'S. Factors Affecting Solubility. Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

Pharmlabs. Factors Influencing the Solubility of Drugs. Available from: [Link]

-

Chemistry LibreTexts. 17.3: Factors that Affect Solubility. Available from: [Link]

-

Pharmaffiliates. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Available from: [Link]

-

Indian Academy of Sciences. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

-

ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Available from: [Link]

Sources

- 1. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. byjus.com [byjus.com]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of any project. This guide provides a comprehensive overview of the stability and optimal storage conditions for Methyl 2-(2-aminoethoxy)acetate hydrochloride, a key building block in pharmaceutical synthesis and bioconjugation. By understanding its chemical nature, potential degradation pathways, and proper handling techniques, you can ensure the reliability and reproducibility of your experimental outcomes.

Introduction to this compound

This compound is a bifunctional molecule featuring a primary amine, a methyl ester, and a hydrophilic ethylene glycol linker. This unique combination of functionalities makes it a valuable reagent in the synthesis of more complex molecules, particularly in the development of antibody-drug conjugates (ADCs), targeted therapeutics, and PEGylated compounds.[1] The primary amine allows for conjugation to various substrates, while the methyl ester can be hydrolyzed to reveal a carboxylic acid for further modification. The ethylene glycol linker enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1]

Given its role as a critical intermediate, maintaining the chemical integrity of this compound is essential. Degradation can lead to the formation of impurities that may interfere with subsequent reactions, reduce yields, and compromise the purity of the final product.

Physicochemical Properties and Inherent Stability Considerations

Understanding the inherent physicochemical properties of this compound is the first step in developing a robust storage and handling strategy.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₆ClNO₄ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from general properties of similar compounds |

| Storage Temperature | 2-8°C | [1][2] |

Several key features of the molecule's structure influence its stability:

-

Hydrochloride Salt: The presence of the hydrochloride salt significantly impacts the compound's properties. Amine hydrochlorides are often crystalline solids with higher melting points and improved solubility in aqueous media compared to their free base counterparts.[3][4] However, they are also prone to being hygroscopic , meaning they readily absorb moisture from the atmosphere.[5]

-

Methyl Ester: The methyl ester functionality is susceptible to hydrolysis , particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.[6][7]

-

Primary Amine: While relatively stable, the primary amine can be susceptible to oxidation over long periods or in the presence of oxidizing agents.

Recommended Storage and Handling Conditions

Based on the physicochemical properties and information from various suppliers, the following storage and handling conditions are recommended to maintain the long-term stability of this compound.

Optimal Storage Protocol:

-

Temperature: Store at 2-8°C in a refrigerator.[1][2] Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.

-

Atmosphere: Store under an inert gas such as argon or nitrogen.[1] This is crucial to displace atmospheric moisture and oxygen, thereby minimizing hydrolysis and oxidation.

-

Container: Keep the compound in a tightly sealed, airtight container. For hygroscopic materials, containers with high-integrity seals are critical.[8]

-

Desiccation: For long-term storage or in humid environments, storing the container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is a highly recommended practice.

The following diagram illustrates the decision-making process for the proper storage of this compound.

Caption: Potential degradation pathways for this compound.

Designing a Stability Study: A Practical Protocol

For critical applications, it may be necessary to perform a formal stability study to establish a retest date or to understand the compound's stability in a specific formulation. [9][10][11][12] Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Photostability chamber

-

Temperature and humidity-controlled ovens/chambers

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Keep at room temperature for 2 hours.

-

Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Keep an aliquot of the solid compound and a separate aliquot of the stock solution at 60°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC. A gradient method is often required to separate the parent compound from its degradation products.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Calculate the percentage of degradation in each condition.

-

If using an HPLC-MS system, obtain the mass-to-charge ratio of the degradation products to help in their identification.

-

The results will indicate the compound's susceptibility to different stressors and help in developing a stability-indicating method.

-

The following workflow outlines the process of conducting a forced degradation study.

Caption: A typical workflow for a forced degradation study.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its stability is critical for the successful synthesis of complex molecules in pharmaceutical and bioconjugation applications. The primary stability concerns for this compound are its hygroscopicity, due to its hydrochloride salt nature, and the potential for hydrolysis of the methyl ester.

By adhering to the recommended storage conditions of 2-8°C, under an inert atmosphere, and in a tightly sealed, desiccated environment , researchers can significantly mitigate the risks of degradation. For applications requiring a deep understanding of its stability profile, a well-designed forced degradation study can provide invaluable insights into its degradation pathways and help in the development of robust analytical methods. Proactive management of the storage and handling of this important reagent will contribute to more reliable and reproducible scientific outcomes.

References

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]

-

Characteristic Properties and Application of Amino Acid Based Esters. J-Stage. Available at: [Link]

-

Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. Published February 22, 2023. Available at: [Link]

-

Methyl Esters and Derivatives. Available at: [Link]

-

Physico-chemical properties of the prepared amino acid esters. ResearchGate. Available at: [Link]

-

Methyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. MySkinRecipes. Available at: [Link]

-

Stability testing overview for Pharmaceutical products. GMP SOP. Available at: [Link]

-

Forced Degradation Studies for Proteins & Peptides. CD Formulation. Available at: [Link]

-

Stability Testing of Pharmaceutical Products. Scholars Research Library. Published March 17, 2012. Available at: [Link]

-

Amino acids Physical and Chemical Properties. Available at: [Link]

-

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Pharmaffiliates. Available at: [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

- Hydrolysis of methyl esters for production of fatty acids. Google Patents.

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. FMHACA. Available at: [Link]

-

Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

-

Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels. PubMed. Available at: [Link]

-

18.2: Properties of Amino Acids. Chemistry LibreTexts. Published October 16, 2024. Available at: [Link]

-

PROPERTIES OF AMINO ACIDS A. Isomerism. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Published July 27, 2022. Available at: [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Available at: [Link]

-

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. PubChem. Available at: [Link]

-

Hygroscropicity and Its' Effect on Tablet Production. ResearchGate. Published December 8, 2019. Available at: [Link]

-

Need to hydrolyze methyl esters but compound is water sensitive. Reddit. Published November 5, 2025. Available at: [Link]

-

HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. Published October 14, 1998. Available at: [Link]

-

((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride. PubChem. Available at: [Link]

-

Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. Published April 27, 2024. Available at: [Link]

Sources

- 1. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Methyl Esters [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. humiditycontrol.com [humiditycontrol.com]

- 11. gmpsop.com [gmpsop.com]

- 12. japsonline.com [japsonline.com]

"hydrolysis of Methyl 2-(2-aminoethoxy)acetate hydrochloride"

An In-depth Technical Guide to the Hydrolysis of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of this compound, a critical reaction for researchers and professionals in drug development and bioconjugation. The document delves into the fundamental chemical principles, reaction kinetics, and influencing factors governing both acid- and base-catalyzed hydrolysis pathways. Detailed, field-proven experimental protocols are presented alongside robust analytical methodologies for real-time reaction monitoring, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is structured to provide not only procedural steps but also the causal reasoning behind experimental choices, ensuring a thorough understanding for practical application and troubleshooting.

Introduction: The Significance of a Bifunctional Linker

This compound is a bifunctional molecule of significant interest in the pharmaceutical and biotechnology sectors. It serves as a hydrophilic linker, often used in the synthesis of more complex molecules like antibody-drug conjugates (ADCs) or for the PEGylation of biomolecules.[1] Its structure comprises three key features: a primary amine, a methyl ester, and a flexible, hydrophilic ethylene glycol-based backbone.

The hydrolysis of the methyl ester group is a fundamental transformation, converting the ester into a carboxylic acid, thereby yielding 2-(2-aminoethoxy)acetic acid.[2] This reaction is often a necessary deprotection step in a multi-step synthesis, unmasking a carboxyl group for subsequent conjugation reactions. Understanding the nuances of this hydrolysis—its mechanisms, kinetics, and the factors that control it—is paramount for optimizing reaction yields, ensuring product purity, and developing scalable manufacturing processes. This guide provides the authoritative grounding required to master this critical reaction.

Core Chemical Principles

The hydrolysis of an ester is a nucleophilic acyl substitution reaction where the (-OR) group is replaced by a hydroxyl (-OH) group from water.[3] This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis

In the presence of a mineral acid like HCl or H₂SO₄, the reaction is a reversible equilibrium.[3][4][5] The mechanism is the exact reverse of a Fischer esterification.[6] An excess of water is used to drive the equilibrium toward the products—the carboxylic acid and alcohol—in accordance with Le Châtelier's principle.[4][5][7]

The reaction proceeds via several key steps:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[8]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group.

-

Elimination: The protonated methoxy group leaves as a neutral methanol molecule, and the carbonyl group is reformed.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

Caption: Acid-catalyzed hydrolysis mechanism of a methyl ester.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis is the more common and often preferred method as the reaction is irreversible and the products are easier to separate.[7] It requires a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[6][9]

The mechanism involves:

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group.

-

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming a carboxylate salt and methanol.[6]

To obtain the free carboxylic acid, the resulting carboxylate salt solution must be acidified in a separate work-up step.[7]

Factors Influencing Hydrolysis Kinetics

The rate of ester hydrolysis is dependent on several key experimental parameters.

| Factor | Effect on Acid Hydrolysis | Effect on Base Hydrolysis | Rationale |

| Temperature | Rate increases | Rate increases | Provides molecules with sufficient activation energy to overcome the reaction barrier.[10] |

| Catalyst Conc. | Rate increases with [H⁺] | Rate increases with [OH⁻] | The reaction is first-order with respect to the catalyst concentration.[11] |

| Substrate Conc. | Rate increases | Rate increases | The reaction is typically pseudo-first-order with respect to the ester when water is the solvent.[11][12] |

| Solvent | Aqueous media required | Can be performed in mixed aqueous/organic solvents | Water is a reactant in acid hydrolysis. In base hydrolysis, co-solvents can improve solubility. |

| pH | Optimal in strongly acidic conditions | Optimal in strongly basic conditions | The concentration of the catalytic species (H₃O⁺ or OH⁻) is maximized at pH extremes. |

For this compound, the protonated amine group (-NH₃⁺) can influence the reaction through steric hindrance or electronic effects. Under basic conditions, the amine will be deprotonated to its neutral -NH₂ form, which may alter its influence on the nearby ester group.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of the title compound. The reaction is monitored by withdrawing aliquots for analysis.

Materials:

-

This compound

-

3 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.14 g (10 mmol) of this compound in 40 mL of 3 M HCl. This large excess of water helps drive the equilibrium.[5][7]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) using a heating mantle.

-

Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot (approx. 50 µL), neutralizing it with a saturated sodium bicarbonate solution, and analyzing it via HPLC or NMR (see Section 5). The reaction is typically complete within 8-16 hours.

-

Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases (pH ~7-8).

-

Product Isolation: The product, 2-(2-aminoethoxy)acetic acid, is highly water-soluble, making direct extraction challenging. The preferred method is to remove the water and salts under reduced pressure. The resulting solid can then be purified by recrystallization or chromatography.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol provides a faster, irreversible method for hydrolysis.

Materials:

-

This compound

-

2 M Sodium Hydroxide (NaOH)

-

Methanol or Tetrahydrofuran (THF) as a co-solvent

-

6 M Hydrochloric Acid (HCl) for acidification

-

Round-bottom flask

-

Stir plate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.14 g (10 mmol) of this compound in 20 mL of a 1:1 mixture of water and methanol.

-

Base Addition: Add 12 mL of 2 M NaOH (24 mmol, 2.4 equivalents) to the solution. The excess base ensures the reaction goes to completion.

-

Reaction: Stir the mixture at room temperature. The reaction is typically much faster than acid hydrolysis and is often complete within 1-4 hours.

-

Monitoring: Monitor the reaction as described in Protocol 1.

-

Work-up and Isolation: a. Once the reaction is complete, remove the methanol co-solvent under reduced pressure. b. Cool the remaining aqueous solution in an ice bath. c. Slowly acidify the solution to pH ~2 by adding 6 M HCl. This protonates the carboxylate salt to form the free carboxylic acid.[7] d. As in the acid-catalyzed protocol, isolate the product by removing the solvent under vacuum, as it is highly soluble in water.

Analytical Methods for Reaction Monitoring

Accurate monitoring is crucial for determining reaction completion and preventing side-product formation.

Caption: General experimental workflow for hydrolysis and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the starting ester from the more polar carboxylic acid product.

-

Methodology: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is effective. The more polar carboxylic acid product will elute earlier than the less polar methyl ester.

-